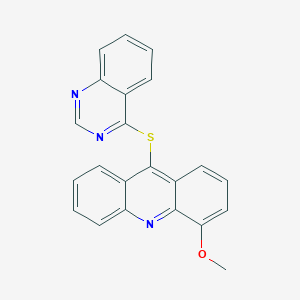
Acridine, 4-methoxy-9-(4-quinazolinylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine, 4-methoxy-9-(4-quinazolinylthio)-, also known as AQM, is a heterocyclic compound that belongs to the acridine family. AQM has been widely studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of Acridine, 4-methoxy-9-(4-quinazolinylthio)- is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to DNA damage and apoptosis. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has also been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune responses. Additionally, Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been shown to modulate the activity of various kinases and phosphatases, which play important roles in cell signaling and metabolism.
Effets Biochimiques Et Physiologiques
Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been found to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reducing inflammation in various tissues and organs. In addition, Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been found to reduce oxidative stress and inflammation in the brain, protecting neurons from damage and degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
Acridine, 4-methoxy-9-(4-quinazolinylthio)- has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes and blood-brain barrier. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has also been shown to have low toxicity and side effects, making it a promising candidate for further development as a therapeutic agent. However, Acridine, 4-methoxy-9-(4-quinazolinylthio)- has some limitations, including its low solubility and stability, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on Acridine, 4-methoxy-9-(4-quinazolinylthio)-, including the development of new synthesis methods to improve yield and purity, the optimization of its pharmacokinetic properties to enhance its bioavailability and efficacy, and the exploration of its potential therapeutic applications in various diseases. Acridine, 4-methoxy-9-(4-quinazolinylthio)- may also be used as a tool compound to study the mechanisms of action of various signaling pathways and cellular processes. In addition, the combination of Acridine, 4-methoxy-9-(4-quinazolinylthio)- with other therapeutic agents may enhance its anti-tumor, anti-inflammatory, and neuroprotective effects, providing new treatment options for patients with various diseases.
Méthodes De Synthèse
The synthesis of Acridine, 4-methoxy-9-(4-quinazolinylthio)- involves the reaction of 4-methoxy-2-nitroaniline with 4-chlorobenzenethiol, followed by reduction and cyclization. The final product is obtained through purification and isolation steps. The synthesis of Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been optimized to increase yield and purity, and various modifications have been made to the reaction conditions to improve the efficiency of the process.
Applications De Recherche Scientifique
Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting angiogenesis and metastasis. Acridine, 4-methoxy-9-(4-quinazolinylthio)- has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, Acridine, 4-methoxy-9-(4-quinazolinylthio)- has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
102244-09-7 |
|---|---|
Nom du produit |
Acridine, 4-methoxy-9-(4-quinazolinylthio)- |
Formule moléculaire |
C22H15N3OS |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
4-methoxy-9-quinazolin-4-ylsulfanylacridine |
InChI |
InChI=1S/C22H15N3OS/c1-26-19-12-6-9-16-20(19)25-18-11-5-2-7-14(18)21(16)27-22-15-8-3-4-10-17(15)23-13-24-22/h2-13H,1H3 |
Clé InChI |
GZJPZOPERAXWSR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)SC4=NC=NC5=CC=CC=C54 |
SMILES canonique |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)SC4=NC=NC5=CC=CC=C54 |
Autres numéros CAS |
102244-09-7 |
Synonymes |
4-methoxy-9-quinazolin-4-ylsulfanyl-acridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



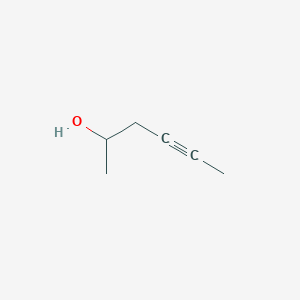
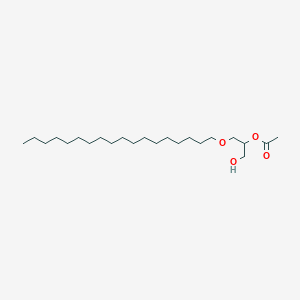
![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)
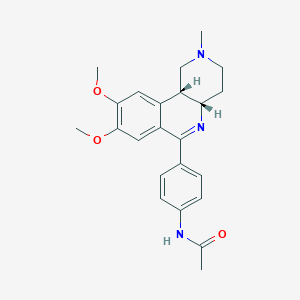
![Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI)](/img/structure/B26863.png)
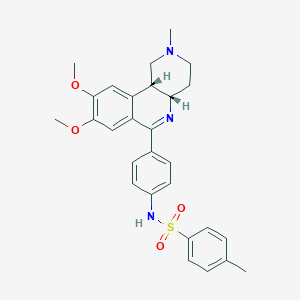
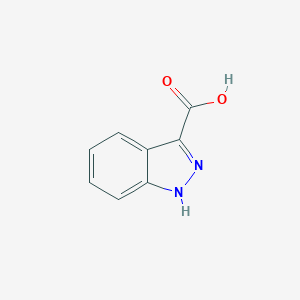
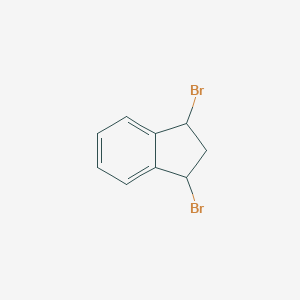
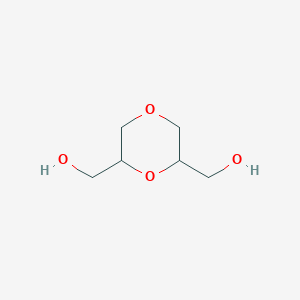
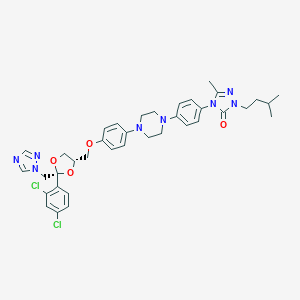
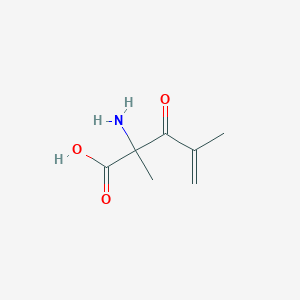
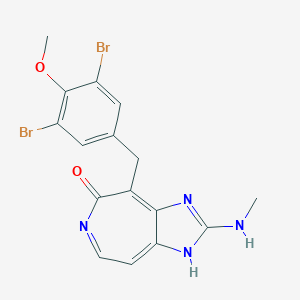
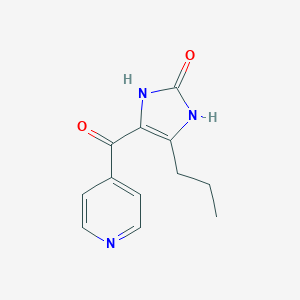
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)